Xanthochymol - 52617-32-0

Xanthochymol

Catalog Number: EVT-1566440
CAS Number: 52617-32-0
Molecular Formula: C38H50O6
Molecular Weight: 602.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xanthochymol is a polyisoprenylated benzophenone primarily derived from the plant genus Garcinia, specifically from its fruit extracts. It has garnered attention due to its potential health benefits, including antioxidant and anti-inflammatory properties. Xanthochymol is structurally related to other prenylated compounds, such as xanthohumol, which is extracted from hops. This compound is classified within the broader category of flavonoids, known for their diverse biological activities.

Source and Classification

Xanthochymol is predominantly sourced from the Garcinia species, particularly Garcinia mangostana, also known as mangosteen. It can also be synthesized from other natural precursors, such as naringenin and xanthohumol. In terms of classification, xanthochymol belongs to the family of polyisoprenylated benzophenones, which are characterized by their complex structures involving multiple isoprene units.

Synthesis Analysis

Methods and Technical Details

The synthesis of xanthochymol can be achieved through several methods, including both natural extraction and synthetic routes.

  1. Natural Extraction: Xanthochymol can be extracted from the rind of Garcinia mangostana using organic solvents. This method often yields low quantities due to the complex matrix of plant materials.
  2. Semi-Synthetic Approaches: A notable semi-synthetic method involves the demethylation of xanthohumol, which is more readily available due to the hop processing industry. This process utilizes lithium chloride in dimethylformamide under microwave irradiation to produce 8-prenylnaringenin and 6-prenylnaringenin from xanthohumol .
  3. Total Synthesis: A more intricate total synthesis involves multiple steps starting from naringenin. The process includes:
    • Construction of a pentasubstituted aromatic ring via Friedel–Crafts acylation.
    • Introduction of a prenyl side chain through Mitsunobu alkylation followed by Claisen rearrangement .
Molecular Structure Analysis

Structure and Data

Xanthochymol has a complex molecular structure characterized by multiple functional groups and prenyl side chains. Its chemical formula is C21H24O5C_{21}H_{24}O_5, and it features a central benzophenone core with various substituents that contribute to its biological activity. The presence of hydroxyl groups enhances its reactivity and solubility in organic solvents.

Structural Representation

The structure can be represented as follows:

C21H24O5\text{C}_{21}\text{H}_{24}\text{O}_{5}
Chemical Reactions Analysis

Reactions and Technical Details

Xanthochymol participates in various chemical reactions due to its functional groups. Key reactions include:

  1. Demethylation: Converting xanthohumol into xanthochymol through demethylation processes using lithium chloride or other reagents.
  2. Hydroxylation: The introduction of hydroxyl groups can modify its activity; this can be achieved through oxidation reactions.
  3. Conjugation Reactions: Xanthochymol can undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and bioavailability .

Reaction Mechanism

The mechanisms often involve nucleophilic substitutions where the prenyl groups can stabilize intermediates during transformations.

Mechanism of Action

Xanthochymol exhibits various biological activities attributed to its ability to modulate cellular pathways:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines, thereby reducing inflammation.
  3. Estrogenic Activity: Xanthochymol has been noted for its weak estrogen-like effects, which may influence hormonal pathways .

These mechanisms suggest potential therapeutic applications in managing conditions associated with oxidative stress and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Melting Point: Approximately 143–144 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; prone to undergo polymerization under certain conditions.
Applications

Xanthochymol has several scientific uses, particularly in pharmacology and biochemistry:

  1. Nutraceuticals: Used in dietary supplements for its potential health benefits.
  2. Pharmaceutical Research: Investigated for its anti-cancer properties and ability to modulate metabolic pathways.
  3. Cosmetic Industry: Incorporated into formulations for its antioxidant properties, promoting skin health .
Introduction to Xanthohumol

Botanical Origins and Historical Context of Humulus lupulus

Xanthohumol (XN), a prenylated chalcone, is exclusively biosynthesized in the female inflorescences (cones or strobili) of Humulus lupulus L. (hop plant), a perennial climbing species within the Cannabaceae family. Archaeological evidence traces hop pollen to Stone Age Britain (c. 3000 BCE), while written records document its medicinal use in ancient Egyptian, Roman, and Arabian traditions for treating liver ailments, digestive disorders, and as a sedative [1] [8]. By the 13th century, Ibn al-Baytar described its soothing properties, and North American indigenous tribes (e.g., Cherokee, Navajo, Dakota) utilized hop infusions for earaches, coughs, and wound healing [8]. The term "lupulin," coined in 1820 by physician Ansel W. Ives, refers to the resinous glands within hop cones where XN and bitter acids accumulate [8]. Carl Linnaeus named the genus Humulus, potentially derived from the Latin "humus" (earth), reflecting its growth habit [8].

Table 1: Key Prenylated Compounds Defining Humulus Species

Humulus SpeciesDefining Prenylated CompoundConcentration (Typical)Biosynthetic Site
H. lupulus (Common Hop)Xanthohumol0.1–1.5% dry weight (cones)Lupulin glands
H. lupulusDesmethylxanthohumolTrace amountsLupulin glands
H. lupulus6-PrenylnaringeninTrace amountsLupulin glands
H. lupulus8-PrenylnaringeninTrace amountsLupulin glands
H. japonicus (H. scandens)Astragalin, VitexinNot quantifiedLeaf/Stem tissues
H. yunnanensisPrenylated flavonoids (unspecified)Not quantifiedUndocumented

Chemotaxonomic Significance in Cannabaceae Family

XN serves as a pivotal chemotaxonomic marker distinguishing Humulus within the Cannabaceae family, which also includes Cannabis (hemp, marijuana). While both genera produce prenylated phenolic compounds, their profiles diverge significantly:

  • Humulus lupulus: Characterized by abundant prenylated chalcones (XN, desmethylxanthohumol) and prenylflavanones (isoxanthohumol, 6-/8-prenylnaringenin), synthesized predominantly in lupulin glands. These compounds are absent or negligible in Cannabis [1] [8].
  • Cannabis spp.: Produce cannabinoids (e.g., Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD)), cannflavins (prenylated flavones), and prenylated acylphloroglucinols, utilizing biosynthetic pathways convergent yet distinct from hop [1].This divergence arises from specialized metabolic pathways: Hops employ a chalcone synthase (CHS_H1) utilizing p-coumaroyl-CoA to form naringenin chalcone, which undergoes prenylation (likely by a plastidial prenyltransferase) and O-methylation (catalyzed by the gland-specific HlOMT1 enzyme) to yield XN [1] [7]. In contrast, Cannabis utilizes polyketide synthases like tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) for cannabinoid precursors [1]. The restriction of XN biosynthesis to H. lupulus underscores its value in plant classification and evolutionary studies within Cannabaceae.

Industrial Applications in Brewing and Beyond

XN's industrial significance stems primarily from its role in brewing, though novel applications are emerging:

  • Brewing Industry:XN is the major prenylflavonoid in hops (0.1–1.5% dry weight), contributing to bitterness, flavour stability, and foam enhancement in beer [1] [3]. However, conventional brewing drastically reduces XN content:
  • Isomerization: During wort boiling (>90°C, pH ~5.2), 80-90% of XN converts to the less bioactive isoxanthohumol (IX) via chalcone-flavanone rearrangement [1] [6].
  • Adsorption Losses: XN binds to yeast cells (during fermentation), polyphenol-protein complexes (forming trub/haze), and is removed by filtration/stabilization [6]. Consequently, commercial beers typically contain only < 0.2 mg/L to 1.2 mg/L XN, with IX being the dominant dietary prenylflavonoid [1] [6].Strategies for XN Enrichment:
  • Late Hopping/Dry Hopping: Adding hops late in boiling or during fermentation minimizes thermal isomerization [6].
  • XN-Enriched Hop Products: Extracts or genetically optimized hop varieties boost starting concentrations [6].
  • Process Modifications: Reducing yeast pitching rates, omitting stabilizers (e.g., PVPP), and using dark malts (containing Maillard reaction products that form stable complexes with XN) significantly improve retention. Industrial-scale dark beers with >10 mg/L and pale wheat beers with >1 mg/L XN have been achieved [6].

  • Valorization of Brewery Waste:Brewing generates substantial solid waste: spent grains, hot trub (coagulated proteins/polyphenols from boiling), and spent dry hops (SDH). Hot trub and SDH are underutilized reservoirs of XN and related phenolics [3] [9]. Green extraction technologies are being explored for XN recovery:

  • Pressurized Hot Water Extraction (PHWE): Efficiently isolates XN-enriched fractions (>12% w/w) [3] [12].
  • Natural Deep Eutectic Solvents (NADES): Eco-friendly alternatives to organic solvents (e.g., choline chloride-tartaric acid mixtures) [3] [9].
  • Ultrasound/Microwave-Assisted Extraction (UAE/MAE): Enhance yield and reduce extraction time [9].Recovered XN finds applications in functional foods, dietary supplements, cosmeceuticals (exploiting antioxidant/anti-inflammatory properties), and potentially pharmaceutical intermediates [3] [9] [10].

Table 2: Xanthohumol Enrichment and Recovery Strategies in Brewing and Waste Valorization

Strategy CategorySpecific ApproachXN Concentration AchievedKey Mechanism/AdvantageLimitation/Challenge
Brewing Process OptimizationLate Hopping / Dry HoppingModerate increaseMinimizes thermal exposure/isomerizationLimited by hop solubility
Use of XN-Enriched Hop ExtractsHigh in wort, variable in beerIncreases initial inputCost of extract production
Low Yeast Pitching Rate / No StabilizationUp to 30% higher yieldReduces adsorption lossesPotential shelf-life/quality impact
Use of Dark Malts / Roasted Malt Extracts>10 mg/L (dark beers)Forms stable XN-Maillard product complexesRestricted to dark beer styles
Brewery Waste RecoveryPressurized Hot Water Extraction (PHWE)High yields, enriched fractionsTunable temperature/pressureEnergy-intensive
Natural Deep Eutectic Solvents (NADES)Comparable to organicsLow toxicity, biodegradableScale-up complexity
Ultrasound/Microwave-Assisted ExtractionFaster, efficient yieldsEnhanced mass transferPotential compound degradation

Properties

CAS Number

52617-32-0

Product Name

Xanthochymol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-

InChI Key

TZZQZCIACNYHBG-MVJHLKBCSA-N

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Synonyms

xanthochymol

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Isomeric SMILES

CC(=CCC1CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

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